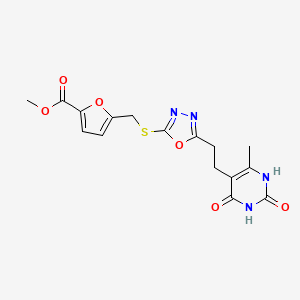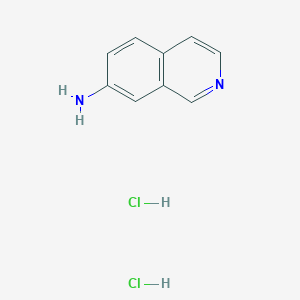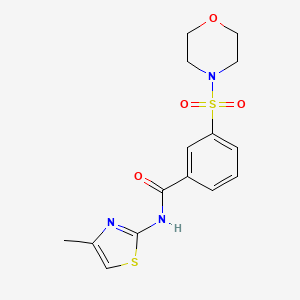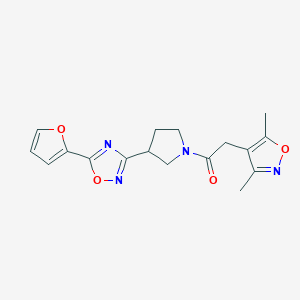
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules such as N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide often involves multi-step reactions and the use of specific reagents to achieve the desired product. For instance, compounds with similar structural features have been synthesized through reactions involving benzoyl-pyrazolones and benzoyl hydrazide in refluxing ethanol, leading to products characterized by NMR spectroscopy and single-crystal X-ray structure studies (Asegbeloyin et al., 2014). Additionally, novel synthetic approaches have been developed for N-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the versatility and creativity in synthetic chemistry (Mamedov et al., 2016).
Molecular Structure Analysis
X-ray diffraction studies play a crucial role in determining the molecular structure of complex compounds. For example, similar molecules have been analyzed through spectral analysis and X-ray diffraction, revealing nonplanar structures stabilized by intermolecular hydrogen bonding (Sharma et al., 2016). These studies provide insight into the molecular conformation, which is essential for understanding the compound's properties and reactivity.
Chemical Reactions and Properties
The reactivity of a compound like this compound can be explored through its involvement in various chemical reactions. The compound's functional groups, such as oxalamide, allow it to participate in reactions that can modify its structure or combine it with other molecules to form new compounds. Research on similar structures has shown how these molecules can undergo transformations and engage in biological activities, demonstrating the potential for diverse applications (Asegbeloyin et al., 2014).
Physical Properties Analysis
The physical properties of a compound, including melting point, solubility, and crystal structure, are fundamental to its characterization and application. Studies on compounds with related structures have detailed their crystallization in specific space groups and the establishment of their structure by X-ray diffraction, providing a basis for understanding their physical behavior (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity with other chemicals, stability under various conditions, and potential for chemical modifications, are key to its utilization in chemical synthesis and other applications. Investigations into related compounds have provided insights into their reactivity patterns, highlighting the influence of structural features on chemical behavior (Mamedov et al., 2016).
Mécanisme D'action
Target of Action
The compound contains a thiophene ring, a benzoyl group, and a trifluoromethylphenyl group. Compounds containing these groups are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . The specific target would depend on the exact spatial arrangement and electronic properties of these groups in the molecule.
Mode of Action
The mode of action would depend on the specific target of the compound. For example, it could act as an inhibitor, activator, or modulator of its target .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities . The exact pathways affected by this compound would depend on its specific target and mode of action.
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. Factors such as solubility, stability, and permeability can influence its absorption, distribution, metabolism, and excretion (ADME). The presence of the trifluoromethyl group might influence the compound’s metabolic stability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if it acts as an enzyme inhibitor, it could decrease the production of a specific metabolite, affecting the cell’s function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O3S/c22-21(23,24)14-7-4-8-15(11-14)26-20(29)19(28)25-12-16-9-10-17(30-16)18(27)13-5-2-1-3-6-13/h1-11H,12H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZDIAHWPRDOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2488325.png)
![6-(4-Ethylphenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2488326.png)





![7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2488336.png)



![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488344.png)
![5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide](/img/structure/B2488345.png)
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane](/img/structure/B2488347.png)